Cyclo(RGDfK(Mal))
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Overview
Description
Cyclo(RGDfK(Mal)) is a cyclic peptide that contains the amino acid sequence arginine-glycine-aspartic acid-phenylalanine-lysine (RGDfK) with a maleimide (Mal) group attached. This compound is known for its high affinity and selectivity towards integrin receptors, particularly the αvβ3 integrin, which plays a crucial role in cell adhesion, migration, and signaling. Cyclo(RGDfK(Mal)) is widely used in scientific research, especially in the fields of cancer therapy, diagnostic imaging, and tissue engineering .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(RGDfK(Mal)) typically involves solid-phase peptide synthesis (SPPS) techniques. The process begins with the sequential addition of protected amino acids to a resin-bound peptide chain. After the linear peptide is assembled, cyclization is achieved through head-to-tail lactamization. The maleimide group is then introduced via a reaction with a lysine side chain .
Industrial Production Methods
Industrial production of Cyclo(RGDfK(Mal)) follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Cyclo(RGDfK(Mal)) undergoes various chemical reactions, including:
Substitution Reactions: The maleimide group can react with thiol-containing compounds to form stable thioether bonds.
Oxidation and Reduction: The peptide can undergo oxidation and reduction reactions, particularly at the cysteine residues if present.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiol-containing compounds such as cysteine or glutathione. The reactions are typically carried out in aqueous buffers at neutral pH.
Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) and dithiothreitol (reduction) are used under mild conditions.
Major Products Formed
Thioether Bonds: Formed through substitution reactions with thiol-containing compounds.
Oxidized and Reduced Peptides: Resulting from oxidation and reduction reactions.
Scientific Research Applications
Cyclo(RGDfK(Mal)) has a wide range of applications in scientific research:
Cancer Therapy: It is used to target and inhibit αvβ3 integrin, which is overexpressed in many tumors. .
Diagnostic Imaging: The compound can be labeled with radioactive isotopes or fluorescent dyes for imaging tumors and monitoring treatment efficacy
Tissue Engineering: Cyclo(RGDfK(Mal)) is used to enhance cell adhesion and proliferation on biomaterial scaffolds, improving tissue regeneration
Drug Delivery: It serves as a targeting moiety in drug delivery systems, ensuring that therapeutic agents are delivered specifically to cancer cells
Mechanism of Action
Cyclo(RGDfK(Mal)) exerts its effects by binding to the αvβ3 integrin on the cell surface. This binding inhibits the integrin’s interaction with its natural ligands, such as vitronectin and fibronectin, thereby disrupting cell adhesion, migration, and signaling pathways. The inhibition of αvβ3 integrin leads to reduced angiogenesis and tumor growth .
Comparison with Similar Compounds
Similar Compounds
Cyclo(RGDfK): Similar to Cyclo(RGDfK(Mal)), but without the maleimide group. .
Cyclo(RADfK): A variant with alanine instead of glycine, which shows different binding affinities and selectivities
Uniqueness
Cyclo(RGDfK(Mal)) is unique due to the presence of the maleimide group, which allows for additional functionalization through thioether bond formation. This feature enhances its versatility in various applications, such as targeted drug delivery and diagnostic imaging .
Properties
Molecular Formula |
C34H46N10O10 |
---|---|
Molecular Weight |
754.8 g/mol |
IUPAC Name |
2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-8-[4-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]butyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C34H46N10O10/c35-34(36)38-15-6-10-21-30(51)39-19-26(46)40-24(18-29(49)50)33(54)43-23(17-20-7-2-1-3-8-20)32(53)42-22(31(52)41-21)9-4-5-14-37-25(45)13-16-44-27(47)11-12-28(44)48/h1-3,7-8,11-12,21-24H,4-6,9-10,13-19H2,(H,37,45)(H,39,51)(H,40,46)(H,41,52)(H,42,53)(H,43,54)(H,49,50)(H4,35,36,38)/t21-,22-,23+,24-/m0/s1 |
InChI Key |
TZXXDKUSKSRTHR-XQUALCHDSA-N |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN2C(=O)C=CC2=O)CC3=CC=CC=C3)CC(=O)O |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCNC(=O)CCN2C(=O)C=CC2=O)CC3=CC=CC=C3)CC(=O)O |
Origin of Product |
United States |
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